6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide
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Description
6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide is a useful research compound. Its molecular formula is C27H27N3O5S and its molecular weight is 505.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Thieno[3,2-d]pyrimidine derivatives have been extensively synthesized and evaluated for their biological activities. For example, derivatives synthesized from visnagen and khellin showed notable anti-inflammatory and analgesic activities, indicating the potential therapeutic applications of these compounds (Abu‐Hashem et al., 2011). Similarly, another study synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activities against various human cancer cell lines, showcasing the compound's potential in cancer research (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Properties
A notable application area for thieno[3,2-d]pyrimidine derivatives is their antimicrobial and anti-inflammatory properties. Research has identified several compounds within this category demonstrating remarkable activity against fungi, bacteria, and inflammation, suggesting their utility in developing new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Antioxidant Activity
The antioxidant properties of thieno[3,2-d]pyrimidine derivatives have also been explored, with studies indicating that certain derivatives exhibit significant radical scavenging activity. This suggests a potential role in combating oxidative stress-related diseases (Kotaiah et al., 2012).
Properties
IUPAC Name |
6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S/c1-35-23-12-11-19(18-31)16-20(23)17-30-22-13-15-36-25(22)26(33)29(27(30)34)14-7-3-6-10-24(32)28-21-8-4-2-5-9-21/h2,4-5,8-9,11-13,15-16,18,22,25H,3,6-7,10,14,17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJKYJHMQLGINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3C=CSC3C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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